An In-depth Technical Guide to Butyl Benzenesulfonate: Chemical Properties and Structure
An In-depth Technical Guide to Butyl Benzenesulfonate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of butyl benzenesulfonate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.
Chemical Identity and Structure
Butyl benzenesulfonate is an organic compound with the chemical formula C₁₀H₁₄O₃S.[1][2][3] It is an ester of benzenesulfonic acid and butanol. The structure consists of a phenyl group attached to a sulfonyl group, which is in turn bonded to a butoxy group. Several isomers exist depending on the structure of the butyl group: n-butyl, sec-butyl, isobutyl, and tert-butyl benzenesulfonate. The properties of these isomers can vary significantly.
The molecular structure of butyl benzenesulfonate is characterized by the presence of both a polar sulfonate group and nonpolar phenyl and butyl groups, giving the molecule amphiphilic properties. This structural feature influences its solubility and reactivity.
Below is a diagram illustrating the general synthesis workflow for a substituted benzenesulfonic acid, which is a precursor to butyl benzenesulfonate esters.
Caption: General synthesis workflow for a substituted benzenesulfonic acid.
Physicochemical Properties
The physical and chemical properties of butyl benzenesulfonate are summarized in the table below. It is important to note that specific values can vary between different isomers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃S | [1][2][3] |
| Molecular Weight | 214.28 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow solid or liquid | [4] |
| Melting Point | Varies with isomer; tert-butyl isomer is a solid at room temperature | |
| Boiling Point | Not specified | |
| Density | 1.145-1.152 g/cm³ (for N-butyl benzenesulfonamide, a related compound) | [4] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, chloroform); slightly soluble in water | [4] |
Experimental Protocols
Synthesis of 4-tert-Butylbenzenesulfonic Acid
A common precursor for the corresponding ester is the sulfonic acid. The following protocol describes the synthesis of 4-tert-butylbenzenesulfonic acid.
Materials:
-
tert-butylbenzene
-
Fuming sulfuric acid (oleum)
-
Sodium bicarbonate
-
Sodium chloride
-
Water
-
Ice
Procedure:
-
In a round-bottomed flask, slowly add 45 mL of fuming sulfuric acid to 40 grams of tert-butylbenzene over 20 minutes. Maintain the temperature below 25°C with frequent shaking.[5][6]
-
After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the oil layer of tert-butylbenzene is completely dissolved.[5][6]
-
Pour the reaction mixture into 300 mL of water.
-
Carefully neutralize the acid partially by adding 15 grams of sodium bicarbonate.[6]
-
Filter the solution to remove any solid impurities.
-
To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add 30 grams of sodium chloride and heat until it dissolves.[6]
-
Cool the solution thoroughly in an ice bath to crystallize the product.
-
Collect the crystalline product by filtration and wash it with a saturated sodium chloride solution.[5][6]
-
Dry the sodium 4-(tert-butyl)benzenesulfonate salt. The free acid can be obtained by neutralization with a stoichiometric amount of a strong acid followed by extraction.[5][6]
The following diagram illustrates the logical workflow for the synthesis of 4-tert-butylbenzenesulfonic acid.
Caption: Logical workflow for the synthesis of 4-tert-butylbenzenesulfonic acid.
Reactivity and Applications
Benzenesulfonic acids and their esters are versatile reagents in organic synthesis. They can undergo a variety of reactions, including the formation of sulfonamides, sulfonyl chlorides, and other esters. The sulfonation reaction itself is reversible at temperatures above 220°C.[7]
Butyl benzenesulfonate, like other alkyl sulfonates, can act as an alkylating agent.[8] This reactivity is due to the sulfonate group being a good leaving group, facilitating nucleophilic substitution reactions at the butyl group. This property makes them useful in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Safety Information
Butyl benzenesulfonate should be handled with care in a laboratory setting. It may be irritating to the skin, eyes, and respiratory system.[8] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Butyl benzenesulfonate [webbook.nist.gov]
- 2. Tert-butyl benzenesulfonate | C10H14O3S | CID 21585106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
